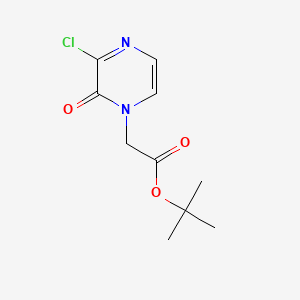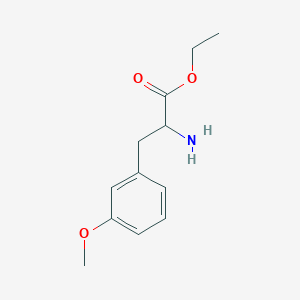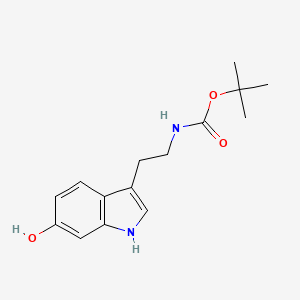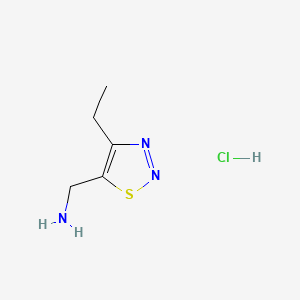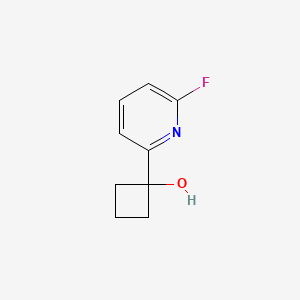
1-(6-Fluoropyridin-2-yl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Fluoropyridin-2-yl)cyclobutan-1-ol is a chemical compound characterized by the presence of a fluoropyridine ring attached to a cyclobutanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoropyridin-2-yl)cyclobutan-1-ol typically involves the reaction of 6-fluoropyridine with cyclobutanone under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Fluoropyridin-2-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a cyclobutanol derivative.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1-(6-Fluoropyridin-2-yl)cyclobutanone.
Reduction: Formation of 1-(6-Fluoropyridin-2-yl)cyclobutan-1-amine.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(6-Fluoropyridin-2-yl)cyclobutan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(6-Fluoropyridin-2-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The fluoropyridine ring can engage in π-π interactions with aromatic residues in proteins, while the cyclobutanol moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
1-(6-Fluoropyridin-2-yl)cyclobutan-1-ol can be compared with other similar compounds, such as:
1-(6-Chloropyridin-2-yl)cyclobutan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
1-(6-Bromopyridin-2-yl)cyclobutan-1-ol: Similar structure but with a bromine atom instead of fluorine.
1-(6-Methylpyridin-2-yl)cyclobutan-1-ol: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H10FNO |
|---|---|
Peso molecular |
167.18 g/mol |
Nombre IUPAC |
1-(6-fluoropyridin-2-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C9H10FNO/c10-8-4-1-3-7(11-8)9(12)5-2-6-9/h1,3-4,12H,2,5-6H2 |
Clave InChI |
YZEYZLJOTYMQPT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2=NC(=CC=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


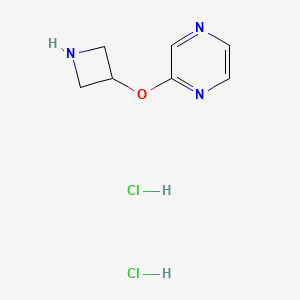
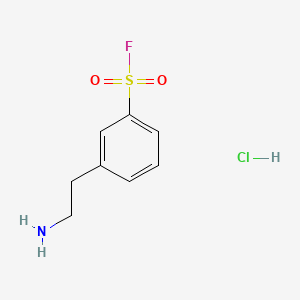
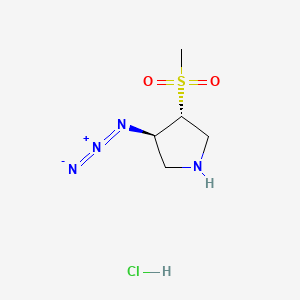
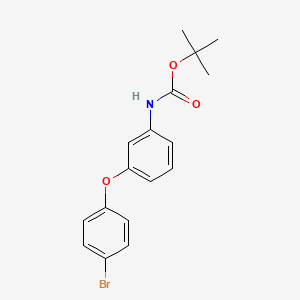
![Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B13494621.png)
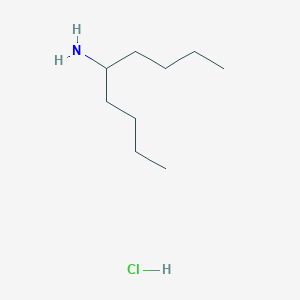

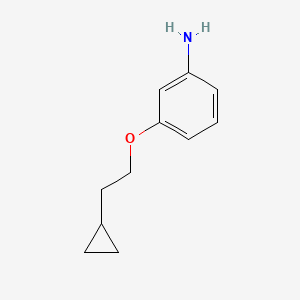
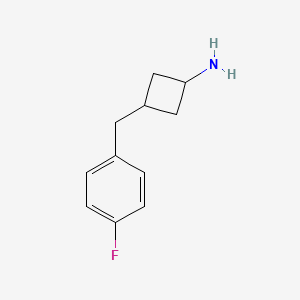
![3-[1-(Aminomethyl)cyclopropyl]propan-1-ol](/img/structure/B13494650.png)
